![molecular formula C8H5Cl2N3 B1361856 2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine CAS No. 30212-52-3](/img/structure/B1361856.png)

2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine

概要

説明

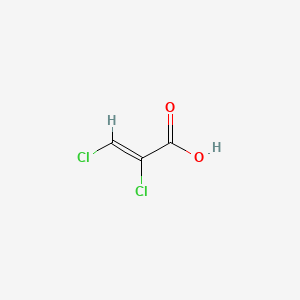

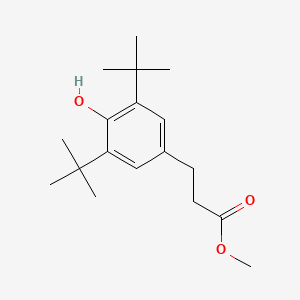

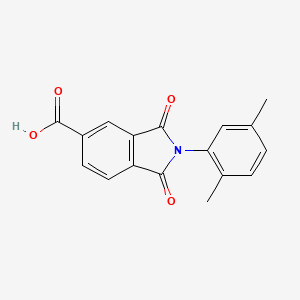

“2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine” is a chemical compound with the molecular formula C8H5Cl2N3. It has a molecular weight of 214.05 . This compound is solid in its physical form .

Synthesis Analysis

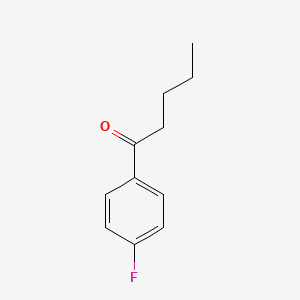

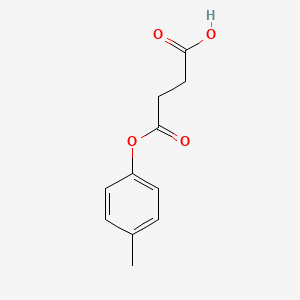

There are several methods for the synthesis of pyrimidines, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine . Other methods involve a ZnCl2-catalyzed three-component coupling reaction , a base-promoted intermolecular oxidation C-N bond formation , and a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation .

Molecular Structure Analysis

The InChI code for “2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine” is 1S/C8H5Cl2N3/c1-4-2-3-5-6(11-4)7(9)13-8(10)12-5/h2-3H,1H3 . The InChI key is NOZYRUURZZGLKF-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine” is a solid compound . It has a molecular weight of 214.05 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .

科学的研究の応用

Synthesis of Heterocycle Derivatives

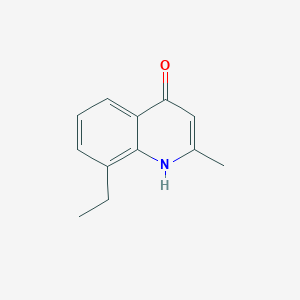

Research has led to the synthesis of novel heterocycle derivatives involving 2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine. These compounds have been studied for their structural, spectral, and computational properties. The use of Density Functional Theory (DFT) and Time-Dependent (TD-DFT) computation methods have played a crucial role in analyzing the electronic structures of these compounds, contributing significantly to the field of molecular chemistry (Ashraf et al., 2019).

Development of Dissymmetric Pyrimidines

The creation of dissymmetric pyrimidines via regioselective cross-coupling reactions is another significant application. This approach has opened new avenues for innovative synthesis strategies in pyrimidine chemistry, enhancing the versatility and scope of these compounds in scientific research (Tikad et al., 2007).

Antibacterial Applications

A study on 2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine derivatives demonstrated potential antibacterial applications. The derivatives were synthesized and tested for their antibacterial activity, revealing that some of these compounds have significant potential as antibacterial agents (Etemadi et al., 2016).

Nonlinear Optical Material Research

The compound has also been explored for its potential as a third-order nonlinear optical material. Studies on the molecular and electronic structure, as well as the reactivity, have revealed its suitability for nonlinear optical devices, marking a significant advancement in the field of optics and photonics (Murthy et al., 2019).

Optical Properties in Synthesis

The synthesis and study of optical properties of related pyrimidine derivatives have been conducted, demonstrating the effects of different substituents on the optical absorption and emission properties. This research contributes to the understanding of molecular interactions and the development of pH sensors and optical devices (Hadad et al., 2011).

Safety and Hazards

将来の方向性

Pyridopyrimidines, including “2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine”, have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . They are used on several therapeutic targets and have shown a therapeutic interest . Future research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given .

作用機序

Target of Action

Pyrido[2,3-d]pyrimidines, a similar class of compounds, have been reported to target various kinases, including tyrosine kinase, abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

It’s known that ligand-induced dimerization or oligomerization can activate receptor tyrosine kinases . The ligand attached to the extracellular domain stabilizes the generation of active dimers, which activates protein tyrosine kinases .

Biochemical Pathways

Pyrido[2,3-d]pyrimidines have been reported to inhibit the signaling pathways of the aforementioned kinases .

Pharmacokinetics

It’s known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells .

Result of Action

It’s known that the inhibition of the aforementioned kinases can lead to the decrease in the levels of downstream products such as p-eif4e and p-4ebp1, as well as cap-dependent proteins c-myc, cyclin d1, and mcl-1 .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

特性

IUPAC Name |

2,4-dichloro-6-methylpyrido[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3/c1-4-2-3-5-6(11-4)7(9)13-8(10)12-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZYRUURZZGLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299070 | |

| Record name | 2,4-dichloro-6-methylpyrido[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine | |

CAS RN |

30212-52-3 | |

| Record name | 30212-52-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-6-methylpyrido[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]oxy}benzaldehyde](/img/structure/B1361774.png)